An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the 1-methyl-1H-pyrazole core, followed by regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. The resulting aldehyde is then elaborated to the target acetic acid derivative through a multi-step sequence involving a Horner-Wadsworth-Emmons reaction, catalytic hydrogenation, and subsequent ester hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of strategic considerations.
Introduction
2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a key heterocyclic scaffold that has garnered significant interest in the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules, and its utility as a synthetic intermediate allows for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The acetic acid side chain at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.
This guide will delineate a reliable and scalable synthetic route to this important molecule, with a focus on providing not only the procedural steps but also the underlying chemical principles that govern each transformation.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1) , suggests the hydrolysis of the corresponding ethyl ester (2) . This ester can be obtained from the α,β-unsaturated ester (3) via catalytic hydrogenation. The unsaturated ester (3) is accessible through a Horner-Wadsworth-Emmons reaction of 1-methyl-1H-pyrazole-4-carbaldehyde (4) . The key intermediate, the 4-formyl pyrazole (4) , can be synthesized by the formylation of 1-methyl-1H-pyrazole (5) . Finally, the pyrazole core (5) can be constructed from the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with methylhydrazine.
Caption: Retrosynthetic analysis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
This chosen synthetic strategy offers several advantages:
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Robust and Well-Precedented Reactions: Each step in this pathway utilizes well-established and high-yielding chemical transformations.
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Regiocontrol: The Vilsmeier-Haack reaction provides excellent regioselectivity for the formylation of the electron-rich pyrazole ring at the 4-position.
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Scalability: The reactions are generally amenable to scale-up, making this route suitable for the production of larger quantities of the target compound.
Detailed Synthetic Protocols
Synthesis of 1-methyl-1H-pyrazole (5)
The synthesis of the 1-methyl-1H-pyrazole core is the foundational step of this protocol. A common and efficient method involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[1]
Experimental Protocol:
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To a stirred solution of methylhydrazine (1.0 eq) in ethanol at 0 °C, add concentrated hydrochloric acid (1.1 eq) dropwise.
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To this solution, add 1,1,3,3-tetraethoxypropane (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
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Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by distillation to afford 1-methyl-1H-pyrazole as a colorless liquid.
Causality of Experimental Choices: The acidic conditions catalyze the hydrolysis of the acetal groups of 1,1,3,3-tetraethoxypropane to generate the reactive malondialdehyde in situ. The subsequent condensation with methylhydrazine and intramolecular cyclization leads to the formation of the pyrazole ring. The use of methylhydrazine directly installs the methyl group at the N1 position.
Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (4)
The introduction of a formyl group at the C4 position of the pyrazole ring is achieved through the Vilsmeier-Haack reaction.[2] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.
Experimental Protocol:
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In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0 °C.
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Add N,N-dimethylformamide (DMF, 3.5 eq) dropwise to the cooled POCl₃ with vigorous stirring.
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After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
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Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.
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Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours.
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Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
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Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.[3]
Trustworthiness of the Protocol: The Vilsmeier-Haack reaction is a highly reliable method for the formylation of pyrazoles. The reaction progress can be easily monitored by thin-layer chromatography (TLC). The workup procedure is straightforward, and the product is typically obtained in good yield after purification.
Synthesis of Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3)
The elongation of the carbon chain is achieved via a Horner-Wadsworth-Emmons reaction between the aldehyde (4) and triethyl phosphonoacetate. This reaction is renowned for its high E-selectivity in the formation of α,β-unsaturated esters.
Experimental Protocol:
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To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
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Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
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Cool the resulting ylide solution back to 0 °C and add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (4) (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate as a solid.
Expertise and Experience Insights: The use of sodium hydride as a base is crucial for the deprotonation of the phosphonate to generate the reactive ylide. Anhydrous conditions are essential to prevent the quenching of the base and the ylide. The reaction is typically highly stereoselective, affording the E-isomer as the major product.
Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2)
The reduction of the carbon-carbon double bond of the α,β-unsaturated ester (3) is accomplished by catalytic hydrogenation.
Experimental Protocol:
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Dissolve ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) (1.0 eq) in ethanol in a hydrogenation vessel.
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Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.
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Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
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Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Rinse the Celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, which is often of sufficient purity for the next step.
Authoritative Grounding: Catalytic hydrogenation is a standard and highly efficient method for the reduction of unhindered alkenes. Palladium on carbon is a widely used and effective catalyst for this transformation.
Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1)
The final step in the synthesis is the hydrolysis of the ethyl ester (2) to the target carboxylic acid (1) . This is typically achieved under basic conditions.
Experimental Protocol:
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Dissolve ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) (1.0 eq) in a mixture of ethanol and water.
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Add sodium hydroxide (NaOH, 2-3 eq) to the solution.
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Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
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The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
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If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(1-methyl-1H-pyrazol-4-yl)acetic acid as a solid.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 1-methyl-1H-pyrazole (5) | C₄H₆N₂ | 82.11 | ~7.5 (s, 1H), ~7.4 (s, 1H), ~3.8 (s, 3H) | ~138, ~129, ~105, ~39 |
| 1-methyl-1H-pyrazole-4-carbaldehyde (4) | C₅H₆N₂O | 110.12 | ~9.8 (s, 1H), ~8.0 (s, 1H), ~7.9 (s, 1H), ~3.9 (s, 3H) | ~185, ~142, ~135, ~120, ~39 |
| Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) | C₉H₁₂N₂O₂ | 180.21 | ~7.8 (s, 1H), ~7.6 (s, 1H), ~7.5 (d, 1H), ~6.2 (d, 1H), ~4.2 (q, 2H), ~3.8 (s, 3H), ~1.3 (t, 3H) | ~166, ~144, ~139, ~133, ~118, ~115, ~60, ~39, ~14 |
| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) | C₉H₁₄N₂O₂ | 182.22 | ~7.4 (s, 1H), ~7.3 (s, 1H), ~4.1 (q, 2H), ~3.8 (s, 3H), ~3.4 (s, 2H), ~1.2 (t, 3H) | ~171, ~138, ~129, ~118, ~61, ~39, ~31, ~14 |
| 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1) | C₆H₈N₂O₂ | 140.14 | ~10.5 (br s, 1H), ~7.5 (s, 1H), ~7.4 (s, 1H), ~3.8 (s, 3H), ~3.5 (s, 2H) | ~175, ~138, ~130, ~117, ~39, ~30 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Conclusion
This technical guide has outlined a reliable and efficient multi-step synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen synthetic strategy and experimental conditions, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described pathway utilizes robust and scalable reactions, making it suitable for the synthesis of this important building block for drug discovery and development programs.
References
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